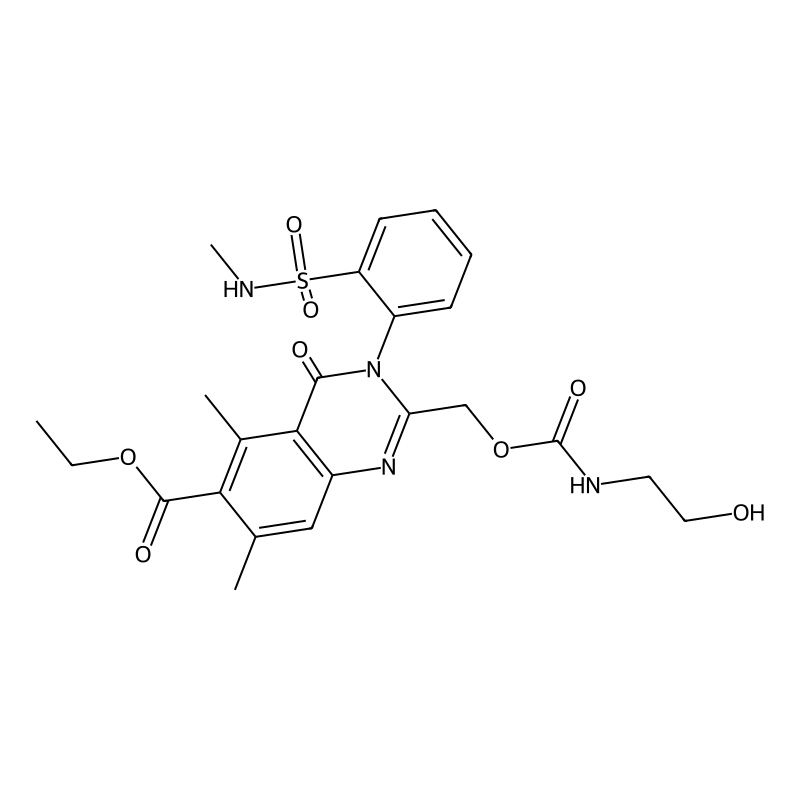

2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

The compound 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester is a complex organic molecule characterized by its quinazoline core structure. This bicyclic framework consists of fused benzene and pyrimidine rings, which is typical for compounds exhibiting significant biological activity. The presence of various functional groups, such as hydroxymethyl, methylsulfamoyl, and a carboxylic acid ester, enhances its chemical reactivity and potential applications in medicinal chemistry and materials science .

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde and suitable bases.

- Methylsulfamoylation: This involves the reaction of the compound with methylsulfonyl chloride in the presence of a base.

- Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst .

These reactions allow for the modification of the compound's structure, potentially altering its biological activity.

The biological activity of 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester is primarily attributed to its quinazoline structure. Compounds in this class are known for their interactions with various biological targets, including enzymes and receptors. The specific functional groups may enhance binding affinity and specificity, leading to potential therapeutic effects such as anti-inflammatory or anticancer activities .

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.

- Functional Group Introduction:

- Hydroxymethylation using formaldehyde.

- Methylsulfamoylation using methylsulfonyl chloride.

- Esterification: Converting the carboxylic acid to an ethyl ester using ethanol and an acid catalyst .

Each step requires careful optimization of conditions to ensure high yields and purity.

Due to its unique chemical structure, this compound has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.

- Materials Science: As a precursor for creating novel materials with specific properties due to its functional groups .

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. It is likely that the compound interacts with enzymes or receptors, influencing cellular signaling pathways. Detailed interaction studies can reveal insights into its pharmacodynamics and help optimize its therapeutic potential .

Several compounds share structural similarities with 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester. Here are a few notable examples:

These comparisons highlight the uniqueness of the target compound in terms of its complex functionalization and potential biological activity.